molecular formula C13H16N2O B1274628 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde CAS No. 100615-20-1

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1274628
CAS No.: 100615-20-1
M. Wt: 216.28 g/mol
InChI Key: JJMHZYQXLTUJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a dimethylaminoethyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a substitution reaction, where the nitrogen atom of the indole ring is alkylated with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydride.

    Formylation: The aldehyde group at the 3-position of the indole ring can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: 1-(2-Dimethylamino-ethyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(2-Dimethylamino-ethyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in neurotransmission, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-Dimethylamino-ethyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-(2-Dimethylamino-ethyl)-1H-indole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    Sumatriptan: A triptan derivative with a similar indole core structure, used as a medication for migraines.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-14(2)7-8-15-9-11(10-16)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMHZYQXLTUJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.